molecular formula C11H15N B8402012 3-(4-Methyl-4-pentenyl)pyridine

3-(4-Methyl-4-pentenyl)pyridine

Cat. No.: B8402012
M. Wt: 161.24 g/mol
InChI Key: DNBSOGVZLLYEEP-UHFFFAOYSA-N
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Description

The compound 3-(piperidin-4-ylmethoxy)pyridine and its derivatives are a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation. LSD1 overexpression is linked to aggressive cancers, including acute myeloid leukemia (AML) and breast cancer, making it a therapeutic target . These derivatives exhibit potent inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related monoamine oxidases (MAO-A/B), which are structurally similar flavin-dependent enzymes .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(4-methylpent-4-enyl)pyridine

InChI

InChI=1S/C11H15N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h4,7-9H,1,3,5-6H2,2H3

InChI Key

DNBSOGVZLLYEEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and SAR Insights
  • Cyclopropylamine-Based Inhibitors (e.g., Tranylcypromine Derivatives):
    Early LSD1 inhibitors like tranylcypromine (TCP) are irreversible inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor. While effective, they lack selectivity for LSD1 over MAO-A/B, leading to off-target effects . In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives are reversible, competitive inhibitors that bind to the substrate pocket rather than FAD, enhancing selectivity .
    • Key SAR Findings:
  • The piperidin-4-ylmethyl group is critical for potency. Replacing cyclopropylamine with this group improved LSD1 selectivity by >1,500-fold compared to TCP derivatives .
  • Para-substituted phenyl groups (e.g., -CF₃, -Me, -OCF₃) at the R6 position enhance binding affinity via hydrophobic interactions with residues like Phe538 and Met332 .
  • Pyridine rings facilitate electrostatic interactions with FAD and Tyr761, contributing to sub-micromolar activity .

  • Unlike 3-(piperidin-4-ylmethoxy)pyridine derivatives, DOT1L inhibitors act on H3K79 methylation and lack cross-reactivity with LSD1 .
2.2 Enzymatic Selectivity and Cellular Activity
  • Selectivity Over MAO-A/B:

    • Compound 17 (Ki = 29 nM for LSD1) showed >640-fold selectivity for LSD1 over MAO-B, attributed to steric hindrance from para-substituents that disrupt MAO-B binding .
    • In contrast, TCP derivatives exhibit MAO-B inhibition (IC₅₀ ~1–10 µM), limiting their therapeutic utility .
  • Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine derivatives increase H3K4me2 levels in MV4-11 leukemia cells (EC₅₀ = 280 nM) without affecting H3K4me3 or other histone marks, confirming target specificity . They inhibit proliferation of MLL-rearranged AML cells (EC₅₀ = 0.28–8.6 µM) with minimal toxicity to normal fibroblasts, unlike TCP derivatives, which show broader cytotoxicity .
2.3 Comparison with Other Reversible Inhibitors
  • Triazole-Dithiocarbamate Derivatives:
    These LSD1 inhibitors (e.g., compound 4j ) show similar potency (IC₅₀ = 0.5 µM) but lower selectivity for LSD1 over MAO-A/B compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .

  • Peptide-Based Inhibitors (e.g., Corin): Peptides mimicking the H3K4 tail (e.g., SNAIL1/2) bind LSD1/CoREST with high affinity but lack cell permeability, limiting their utility in vivo .

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